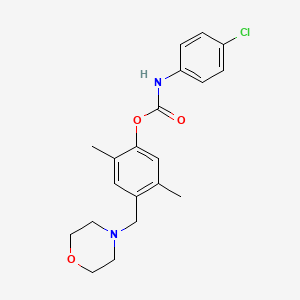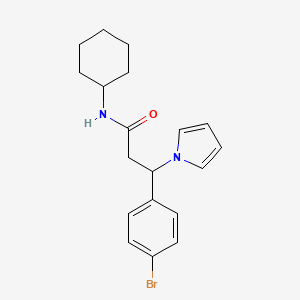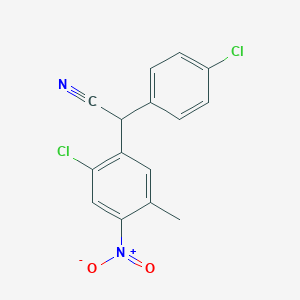
2,5-dimethyl-4-(morpholinomethyl)phenyl N-(4-chlorophenyl)carbamate
Overview
Description
“2,5-dimethyl-4-(morpholinomethyl)phenyl N-(4-chlorophenyl)carbamate” is a chemical compound with the molecular formula C20H23ClN2O3 . It is a technical grade compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its empirical formula. The empirical formula of “2,5-dimethyl-4-(morpholinomethyl)phenyl N-(4-chlorophenyl)carbamate” is C20H23ClN2O3 . This indicates that the molecule is composed of 20 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its empirical formula and molecular weight. The molecular weight of “2,5-dimethyl-4-(morpholinomethyl)phenyl N-(4-chlorophenyl)carbamate” is 374.86 . Other properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Chiral Discrimination and Enantioselectivity
- Chiral Separation : A study demonstrated the separation of enantiomers using an amylose tris-3,5-dimethylphenyl carbamate stationary phase, indicating the potential application of related compounds in chiral discrimination. This process involves hydrogen bonding and interactions within the stationary phase, suggesting applications in analytical chemistry and pharmaceuticals (Bereznitski et al., 2002).
Synthesis and Structural Analysis
- Synthesis of Derivatives : The reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, including morpholine, has been studied, leading to the formation of various nitrothiophen derivatives. This suggests its role in the synthesis of novel compounds with potential applications in materials science (Mugnoli et al., 1980).
- Crystal Structure Analysis : Research on compounds like 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis(2-chloroethyl) phosphoramidate, which shares structural similarities with the compound , provides insights into molecular and crystal structures. These findings can aid in the development of new materials and pharmaceuticals (Yuan et al., 2011).
High-Performance Liquid Chromatography (HPLC)
- Chiral Stationary Phases for HPLC : Research on chitin carbamate derivatives, including compounds structurally related to 2,5-dimethyl-4-(morpholinomethyl)phenyl N-(4-chlorophenyl)carbamate, highlights their application as chiral stationary phases in HPLC. This indicates their role in improving enantioseparation and pharmaceutical analysis (Yamamoto et al., 2003).
Potential in Catalysis
- Catalytic Applications : Studies on the synthesis of organic carbamates, including N-aryl and N-alkyl carbamates, from CO2 show the potential of related carbamate compounds in catalysis. This suggests applications in sustainable chemistry and industrial processes (Takeuchi et al., 2021).
properties
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-12-19(26-20(24)22-18-5-3-17(21)4-6-18)15(2)11-16(14)13-23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJFCWPWUYVJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)NC2=CC=C(C=C2)Cl)C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-4-(morpholinomethyl)phenyl N-(4-chlorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3038484.png)
![Thiazole, 2-chloro-5-[(methylthio)methyl]-](/img/structure/B3038485.png)
![{4-[(4-Allyl-2-methoxyphenoxy)methyl]phenyl}methanamine](/img/structure/B3038487.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038489.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038491.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038492.png)

![(5Z)-2-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl-hydroxyamino]-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B3038496.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-4-[2-(4-methoxyphenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B3038501.png)
![2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B3038502.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3038506.png)